molecular formula C20H23N3O4 B2758000 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide CAS No. 865659-77-4

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide

Cat. No.: B2758000
CAS No.: 865659-77-4
M. Wt: 369.421
InChI Key: HSZGAXPVRRWCCS-UHFFFAOYSA-N
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Description

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide” is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide” typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may include:

    Formation of the Piperazine Ring: This can be achieved through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide” is studied for its unique structural properties and potential as a building block for more complex molecules.

Biology

In biological research, this compound may be investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicine, piperazine derivatives are often explored for their potential therapeutic effects, such as anti-inflammatory, anti-cancer, or anti-microbial activities.

Industry

In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of “N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide” involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-hydroxyphenyl)piperazine-1-carboxamide
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-chlorophenyl)piperazine-1-carboxamide

Uniqueness

“N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide” is unique due to the presence of both the benzodioxin and methoxyphenyl groups, which can impart distinct chemical and biological properties compared to other piperazine derivatives.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-(4-methoxyphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4/c1-25-17-5-3-16(4-6-17)22-8-10-23(11-9-22)20(24)21-15-2-7-18-19(14-15)27-13-12-26-18/h2-7,14H,8-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSZGAXPVRRWCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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